molecular formula C13H16N2S B2628519 1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 852399-66-7

1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B2628519
M. Wt: 232.35
InChI Key: PXWQPEXSBNCAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain the 1,3-diazole ring .


Molecular Structure Analysis

The molecular formula of “1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is C13H16N2S. The structure of this compound can be represented by the SMILES notation: CC(C)Cn1c(c[nH]c1=S)c2ccccc2 .


Physical And Chemical Properties Analysis

The molecular weight of “1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is 232.35. Other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Structural and Molecular Analysis

The compound 1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione belongs to a class of chemicals that have been a subject of interest due to their unique structural properties. For instance, the related compound 2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole exhibits a planar imidazo[2,1-b][1,3,4]thiadiazole fused-ring system and engages in weak aromatic π–π stacking interactions, indicating potential applications in molecular engineering and material sciences Fun et al., 2011.

Synthesis and Chemical Reactivity

Research on similar imidazole derivatives, such as the synthesis of 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones and their rearrangement into other compounds, showcases the versatile nature of these molecules in chemical synthesis. The resulting compounds have been characterized using various spectroscopic methods, suggesting their utility in the development of new pharmaceuticals or chemical agents Klásek et al., 2010.

Crystallography and Material Sciences

The crystal structure analysis of compounds related to 1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, such as 2-Isobutyl-6-(2',4'-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole, reveals detailed information about the molecular geometry and spatial arrangement. This information is crucial in understanding the physical properties of these compounds and exploring their applications in material science and nanotechnology Li, 2004.

Future Directions

Imidazole derivatives, including “1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione”, have a broad range of chemical and biological properties, making them promising candidates for the development of new drugs . Future research could focus on exploring the potential applications of these compounds in various therapeutic areas.

properties

IUPAC Name

3-(2-methylpropyl)-4-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-10(2)9-15-12(8-14-13(15)16)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWQPEXSBNCAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CNC1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.